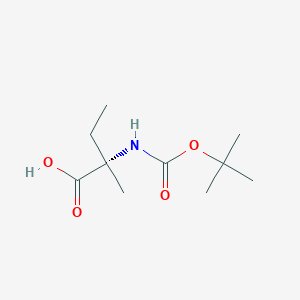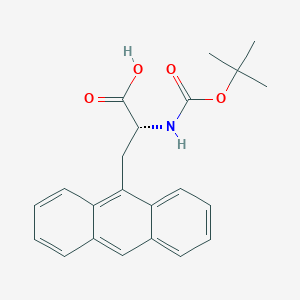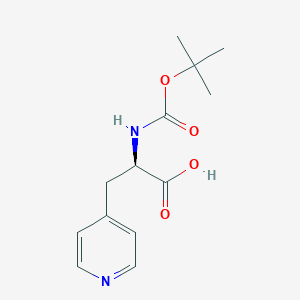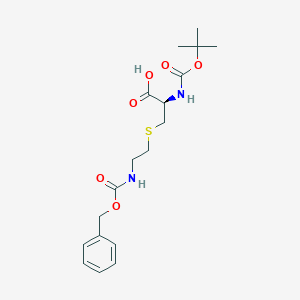
Boc-L-isovalina
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217,26 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios sobre el origen de la vida
Boc-L-isovalina es un tipo de aminoácido que se ha encontrado en meteoritos . Este descubrimiento ha llevado a la hipótesis de que la vida en la Tierra puede haber tenido su origen en el espacio, donde las condiciones en los asteroides favorecieron la creación de aminoácidos zurdos . Los impactos de meteoritos podrían haber suministrado este material, enriquecido con moléculas zurdas, a la Tierra .
Investigación de las propiedades quiroópticas
Las propiedades quiroópticas de this compound se han estudiado utilizando la teoría del funcional de densidad . Esta investigación es crucial para comprender el fenómeno de la homociralidad biomolecular, donde los biopolímeros como las proteínas y los oligonucleótidos en los organismos vivos implementan monómeros de una sola quiralidad exclusivamente .
Astrobiología
La presencia de this compound en meteoritos tiene implicaciones para la astrobiología, el estudio de la vida en el universo . El descubrimiento de isovalina zurda en una amplia variedad de meteoritos ricos en carbono sugiere que algo estaba sucediendo en los asteroides de donde provienen estos meteoritos que favorece la creación de aminoácidos zurdos .
Química prebiótica
Se cree que this compound está profundamente involucrada en los procesos moleculares prebióticos que desencadenan el origen de la vida en la Tierra . La forma en que estas pequeñas moléculas aparecieron en la superficie de la Tierra primitiva da lugar a varias suposiciones .
Estudios de enriquecimiento de aminoácidos
La investigación ha indicado que la amplificación de una pequeña asimetría inicial de isovalina se produjo durante una fase de alteración acuosa extendida en los cuerpos parentales de los meteoritos
Mecanismo De Acción
Mode of Action
It has been noted that l and d isovaline derivatives were conjugated with protein using glutaraldehyde . This suggests that Boc-L-Isovaline may interact with its targets through protein conjugation, leading to changes in protein function or activity.
Result of Action
One study noted that isovaline inhibited action potential firing of thalamocortical neurons by activating a long-lasting potassium conductance . This suggests that Boc-L-Isovaline may have a role in modulating neuronal activity.
Propiedades
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXLTCEPXVCSV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















